
O-Desmethyl Everolimus (Technical Grade)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Desmethyl Everolimus (Technical Grade): is a derivative of Everolimus, a well-known immunosuppressant and anticancer agent. Everolimus is a derivative of Rapamycin and functions as an inhibitor of the mammalian target of rapamycin (mTOR) pathway. O-Desmethyl Everolimus is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of Everolimus and its metabolites .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Everolimus involves the demethylation of Everolimus. This process typically requires the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production of O-Desmethyl Everolimus follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions: O-Desmethyl Everolimus undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs with various functional groups .
科学研究应用
O-Desmethyl Everolimus has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of Everolimus and its derivatives.
Biology: Employed in research to understand the biological effects and metabolism of Everolimus.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug interactions and pharmacokinetics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
作用机制
O-Desmethyl Everolimus exerts its effects by inhibiting the mTOR pathway. It binds with high affinity to the FK506 binding protein-12 (FKBP-12), forming a drug complex that inhibits the activation of mTOR. This inhibition leads to the suppression of cell growth, proliferation, and survival, making it effective in treating various malignancies and preventing organ rejection .
相似化合物的比较
Everolimus: The parent compound, used as an immunosuppressant and anticancer agent.
Sirolimus (Rapamycin): Another mTOR inhibitor with similar properties.
Temsirolimus: A derivative of Sirolimus, used in cancer therapy
Uniqueness: O-Desmethyl Everolimus is unique due to its specific demethylated structure, which allows for distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound Everolimus. This uniqueness makes it valuable in research for understanding the metabolism and effects of Everolimus .
属性
分子式 |
C25H25NO4 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) henicosa-6,9,12,15,18-pentaynoate |
InChI |
InChI=1S/C25H25NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-23(27)21-22-24(26)28/h2,5,8,11,14,17-22H2,1H3 |
InChI 键 |
ZVGVRAMLNXQJCQ-UHFFFAOYSA-N |
规范 SMILES |
CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13834584.png)
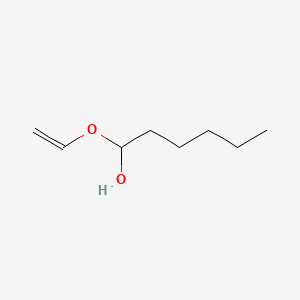
![(2S)-2-[[4-[[(6S)-2-amino-5-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13834589.png)
![5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate](/img/structure/B13834595.png)
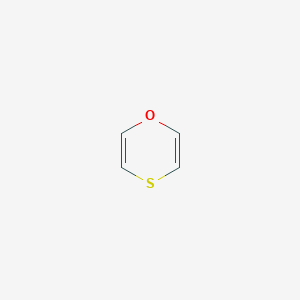
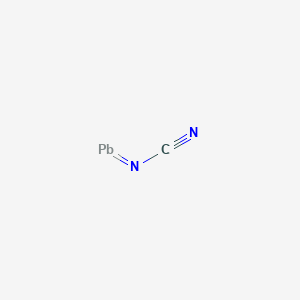
![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)
![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)
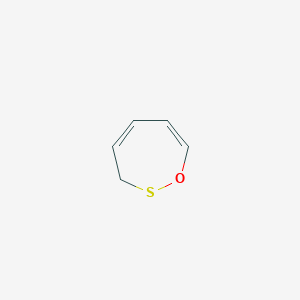
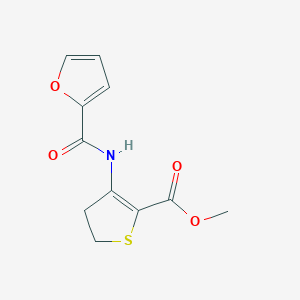
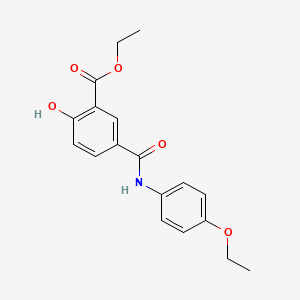
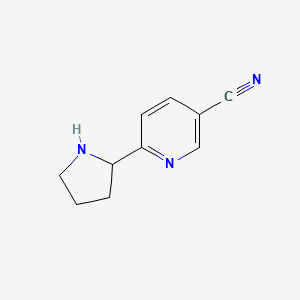
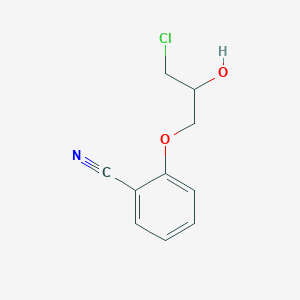
![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)
